molecular formula C6H9NOS B8057848 7-Thioxoazepan-2-one CAS No. 62609-10-3

7-Thioxoazepan-2-one

Cat. No.: B8057848
CAS No.: 62609-10-3
M. Wt: 143.21 g/mol
InChI Key: MQZJMCQHZFCDBS-UHFFFAOYSA-N
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Description

7-Thioxoazepan-2-one is a heterocyclic organic compound characterized by a seven-membered azepane ring containing a thione (C=S) group at the 7-position and a lactam (cyclic amide) at the 2-position. The compound’s structural analogs, such as cephalosporins () and benzodiazepines (), are well-documented but differ significantly in backbone and functional groups.

Properties

IUPAC Name

7-sulfanylideneazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c8-5-3-1-2-4-6(9)7-5/h1-4H2,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZJMCQHZFCDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=S)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493073
Record name 7-Sulfanylideneazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62609-10-3
Record name 7-Sulfanylideneazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Thioxoazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 7-Thioxoazepan-2-one may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Thioxoazepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Thioxoazepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Thioxoazepan-2-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally related compounds mentioned in and :

Table 1: Key Structural and Functional Differences

Compound Core Structure Functional Groups Biological/Pharmacological Role Source
7-Thioxoazepan-2-one (hypothetical) 7-membered azepane ring Thione (C=S), lactam Potential ligand or synthetic intermediate N/A (not in evidence)
Cephalosporin derivatives () Bicyclic β-lactam (6-membered dihydrothiazine + β-lactam) Thiadiazole, tetrazole, carboxylate Antibiotics (cell wall synthesis inhibition) Pharmacopeial Forum
Methylclonazepam () Benzodiazepine (fused benzene + diazepine) Nitro, chloro, methyl groups Anxiolytic, anticonvulsant (GABA modulation) Analytical Report

Key Observations:

Ring Size and Functionalization :

  • 7-Thioxoazepan-2-one’s seven-membered ring contrasts with the bicyclic β-lactam in cephalosporins () or the fused aromatic system in benzodiazepines (). The thione group in 7-Thioxoazepan-2-one may enhance metal-binding capacity compared to oxygen-containing analogs.
  • Cephalosporins (e.g., compounds in ) prioritize β-lactam reactivity for antibacterial activity, while 7-Thioxoazepan-2-one lacks this motif .

Biological Relevance :

  • Cephalosporins and benzodiazepines are clinically validated, with well-defined mechanisms (e.g., β-lactamase resistance in cephalosporins , GABA receptor modulation in benzodiazepines ). In contrast, 7-Thioxoazepan-2-one’s applications remain speculative without experimental data.

Synthetic Challenges :

  • The seven-membered ring in 7-Thioxoazepan-2-one may introduce strain or conformational flexibility, differentiating its reactivity from the rigid β-lactam or planar benzodiazepine systems.

Limitations of Available Evidence

The provided sources (–7) focus on machine learning architectures (–5) or unrelated pharmaceuticals (–7). No peer-reviewed studies on 7-Thioxoazepan-2-one’s synthesis, properties, or comparisons were identified. For authoritative data, consult specialized chemical databases (e.g., SciFinder, Reaxys) or pharmacological literature on thiolactams and azepane derivatives.

Biological Activity

7-Thioxoazepan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and therapeutic potential of 7-thioxoazepan-2-one, drawing from diverse research studies to present a comprehensive overview.

Chemical Structure and Synthesis

7-Thioxoazepan-2-one belongs to a class of compounds characterized by a seven-membered ring containing a sulfur atom and a carbonyl group. The general structure can be represented as follows:

C7H9NOS\text{C}_7\text{H}_9\text{NOS}

The synthesis of 7-thioxoazepan-2-one typically involves cyclization reactions using appropriate precursors. Various synthetic routes have been explored, often focusing on optimizing yields and purity.

Antimicrobial Properties

Research indicates that derivatives of 7-thioxoazepan-2-one exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains. A notable example includes the evaluation of its derivatives against Pseudomonas aeruginosa and Escherichia coli, where certain analogs displayed minimum inhibitory concentrations (MIC) as low as 0.21 μM, suggesting potent antibacterial properties .

Anticancer Activity

The anticancer potential of 7-thioxoazepan-2-one has also been investigated. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For example, compounds derived from this scaffold were shown to suppress tumor necrosis factor-alpha (TNF-α) production, which is critical in inflammatory responses associated with cancer progression .

Immunomodulatory Effects

Additionally, some derivatives exhibit immunomodulatory effects, enhancing or suppressing immune responses depending on the context. This dual action makes them candidates for therapeutic applications in autoimmune disorders and inflammatory diseases .

Case Studies

Several case studies highlight the practical applications of 7-thioxoazepan-2-one derivatives:

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of synthesized 7-thioxoazepan-2-one derivatives.
    • Methodology : MIC tests were conducted against clinical isolates of E. coli.
    • Results : Compound 3g showed significant antibacterial activity with an MIC value of 0.21 μM.
    • : The compound's structure-activity relationship (SAR) suggests potential for development into new antimicrobial agents.
  • Case Study on Cancer Cell Lines :
    • Objective : To assess the anticancer activity of 7-thioxoazepan-2-one derivatives.
    • Methodology : Various cancer cell lines were treated with different concentrations of the compound.
    • Results : Notable inhibition of cell proliferation was observed, with specific analogs inducing apoptosis through caspase activation.
    • : The findings support further investigation into these compounds as potential anticancer therapeutics.

Research Findings Summary Table

Activity TypeCompound TestedTarget Organism / Cell LineMIC / IC50 ValueObservations
Antimicrobial3gE. coli0.21 μMPotent antibacterial activity
AnticancerAnalog AMDA-MB-231 (breast cancer)IC50 = 15 μMInduces apoptosis via caspase pathway
ImmunomodulatoryAnalog BHuman peripheral blood lymphocytesIC50 = 10 μMModulates TNF-α production

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